2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-7-4-3-5-8(2)10(7)13-11-14-15-12(19-11)18-6-9(16)17/h3-5H,6H2,1-2H3,(H,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGXJGCSEOVNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NN=C(S2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid (2-dcaba), a potential non-steroidal anti-inflammatory drug. Therefore, it might interact with similar targets as 2-DCABA, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Biological Activity
2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a thiadiazole derivative that has garnered attention due to its potential biological activities. This compound is structurally related to other thiadiazole compounds known for their antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula: C₁₂H₁₃N₃O₂S₂
- Molecular Weight: 295.39 g/mol
- IUPAC Name: 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
- CAS Number: 1039810-14-4
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study evaluating the antimicrobial activity of thiazole derivatives, some compounds demonstrated zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
Anticancer Activity
Thiadiazole compounds have also been investigated for their anticancer properties. In vitro studies have shown that certain thiazole derivatives can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma). For example, one derivative reduced Caco-2 cell viability by approximately 39.8% compared to untreated controls . The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against specific cancer types.
The mechanisms through which thiadiazole derivatives exert their biological effects are varied:
- Antimicrobial Mechanism: These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Anticancer Mechanism: The anticancer activity is often attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various thiazole derivatives, compound 18a exhibited notable activity against S. aureus with a minimum inhibitory concentration (MIC) value of 62.5 μg/mL. This highlights the potential of thiadiazole derivatives as candidates for developing new antibacterial agents .
Study 2: Anticancer Potential
A recent study focused on the anticancer activity of several thiazole derivatives demonstrated that specific substitutions on the thiadiazole ring could enhance cytotoxicity against Caco-2 cells. Notably, compounds with a 4-methyl substitution showed improved activity, suggesting that structural modifications can lead to more potent anticancer agents .
Summary Table of Biological Activities
| Activity Type | Compound Example | Target Organism/Cell Line | Effectiveness |
|---|---|---|---|
| Antimicrobial | Compound 18a | S. aureus | MIC: 62.5 μg/mL |
| Anticancer | Compound X | Caco-2 (colorectal adenocarcinoma) | Viability reduction: 39.8% |
| Antifungal | Compound Y | Candida auris | Greater than fluconazole |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole
- Target Compound : The sulfur atom in the thiadiazole ring enhances lipophilicity and may influence redox activity.
- N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Replaces thiadiazole with oxadiazole (oxygen instead of sulfur). Demonstrated UV-spectroscopic analytical challenges due to structural complexity .
Substituent Modifications
Pharmacological Potential
- Target Compound: No direct activity data available, but structural analogs (e.g., 5-R-carbonylamino derivatives) show anticonvulsant and anticancer effects in preclinical studies .
- 1,3,4-Thiadiazole Derivatives with Acetamide Linkers (): Synthesized as analgesics/antipyretics.
Structural and Crystallographic Insights
- Butterfly Conformation in Thiadiazole Dimers (): A related dimeric thiadiazole derivative exhibits a butterfly-shaped geometry with near-planar aromatic rings. Dihedral angles (46.3°) between thiadiazole rings suggest flexibility, which may influence target binding compared to the rigid monomeric target compound .
Q & A
Q. Analytical Validation :
- Structural Confirmation :
- ¹H NMR : Key signals include the aromatic protons of the 2,6-dimethylphenyl group (δ 6.8–7.2 ppm) and the methylene group (SCH₂CO; δ 3.8–4.2 ppm) .
- IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch, intermediate stage) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .
- Purity Assessment : TLC with silica gel plates (eluent: ethanol/chloroform) confirms homogeneity, with Rf values dependent on substituents .
How can researchers screen the biological activity of this compound, particularly for anticonvulsant or anticancer potential?
Basic Research Question
Methodological Approach :
- In Silico Prediction : Use tools like PASS (Prediction of Activity Spectra for Substances) to prioritize targets. For this compound, PASS predicts antiproliferative and anticonvulsant activities with Pa (probability "to be active") values >0.7 .
- In Vitro Assays :
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC₅₀ calculations .
- Anticonvulsant Screening : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, monitoring seizure latency and mortality .
Key Consideration : Solubility in biological buffers may require DMF or ethanol co-solvents (<1% v/v to avoid cytotoxicity) .
What strategies can optimize the synthesis yield of this compound, particularly during S-alkylation?
Advanced Research Question
Challenges : Low yields due to competing side reactions (e.g., oxidation of thiol intermediates).
Optimization Methods :
- Reagent Selection : Use chloroacetic acid ethyl ester (vs. amides) for higher electrophilicity, improving alkylation efficiency .
- Reaction Conditions :
- Temperature: 60–70°C in ethanol/water (3:1) to balance reactivity and stability.
- Base: Triethylamine (2 eq.) to deprotonate the thiol and accelerate nucleophilic substitution .
- Workup : Precipitation in cold water followed by recrystallization (ethanol/water) enhances purity and yield (reported yields: 65–80%) .
How should researchers address contradictions between in vitro and in vivo pharmacological data, such as anticonvulsant activity?
Advanced Research Question
Case Example : Strong in vitro activity but poor in vivo efficacy.
Methodological Solutions :
- Metabolic Stability : Perform hepatic microsome assays to assess metabolic degradation. If rapid clearance occurs, consider structural modifications (e.g., methyl groups on the phenyl ring to block oxidation) .
- Bioavailability : Measure plasma concentrations via HPLC-MS/MS after oral administration. Low solubility (<10 µg/mL in PBS) may necessitate prodrug strategies (e.g., ester prodrugs) .
- Target Engagement : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect. Adjust dosing regimens (e.g., multiple doses) if target exposure is suboptimal .
What experimental design principles apply to multi-target studies evaluating both anticonvulsant and anticancer activities?
Advanced Research Question
Design Framework :
- In Vivo Models : Use chemically induced (e.g., PTZ) seizure models in tumor-bearing mice to assess dual efficacy. Monitor seizure thresholds and tumor volume concurrently .
- Dose Selection : Employ a factorial design with varying doses (e.g., 10, 30, 100 mg/kg) to identify therapeutic windows without toxicity.
- Controls : Include positive controls (e.g., valproic acid for seizures, cisplatin for cancer) and vehicle controls .
Q. Data Analysis :
- Statistical Methods : Two-way ANOVA to assess dose-response and interaction effects between activities.
- Confounding Factors : Account for body weight changes due to tumor growth or drug toxicity .
How can solubility challenges be addressed in formulation development for in vivo studies?
Advanced Research Question
Issue : Poor aqueous solubility (<1 mg/mL) limits bioavailability.
Strategies :
- Co-Solvents : Use 10% DMSO in saline for intravenous administration (ensure compatibility with biological endpoints) .
- Nanoformulations : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance solubility and prolong circulation time. Characterize via dynamic light scattering (DLS) .
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt, confirmed by pH titration and ¹H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
